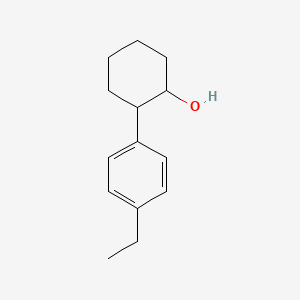
trans-2-(4-Ethylphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(4-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-ethylphenyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Ethylphenyl)cyclohexanol typically involves the hydrogenation of 2-(4-ethylphenyl)cyclohexanone. This reaction is carried out using a suitable hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trans isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(4-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: SOCl2, PBr3, often in the presence of a base.
Major Products:
Oxidation: 2-(4-Ethylphenyl)cyclohexanone or 2-(4-Ethylphenyl)cyclohexanal.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-2-(4-Ethylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the interactions of cyclohexanol derivatives with biological systems.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. Researchers investigate its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trans-2-(4-Ethylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic cyclohexane ring and ethylphenyl group may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group on the phenyl ring.
trans-2-(4-Methylphenyl)cyclohexanol: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
trans-2-(4-Isopropylphenyl)cyclohexanol: Similar structure with an isopropyl group on the phenyl ring.
Uniqueness: trans-2-(4-Ethylphenyl)cyclohexanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-(4-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3 |
InChI Key |
AZILVIQJXDVAOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
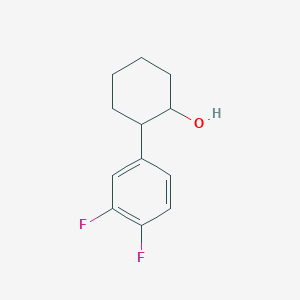
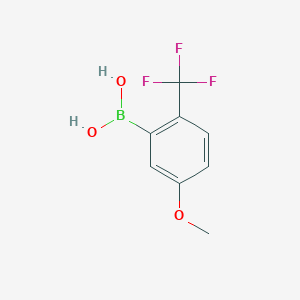
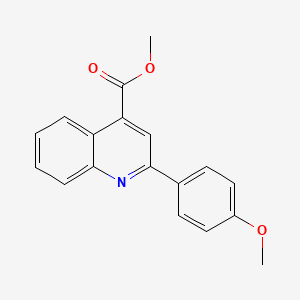
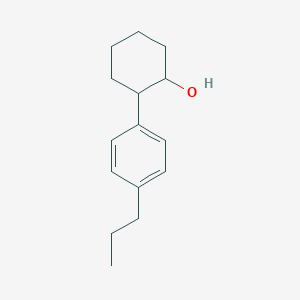
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


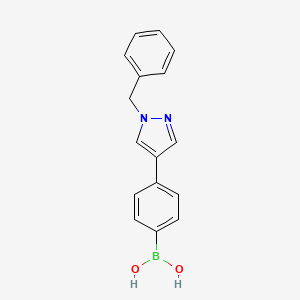


![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13404696.png)
![1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
